molecular formula C10H11N3 B046389 4-(1H-Imidazol-1-yl)-2-methylaniline CAS No. 118111-96-9

4-(1H-Imidazol-1-yl)-2-methylaniline

Cat. No.: B046389
CAS No.: 118111-96-9
M. Wt: 173.21 g/mol
InChI Key: XEUDPJHDTZGULF-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-methylaniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Glycation End-Products

Methylglyoxal, a reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins to form advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. The detection and quantification of methylglyoxal in biological samples are crucial for understanding its pathological roles, employing derivatization methods with diamino derivatives of benzene and naphthalene for HPLC or GC analyses (Nemet, Varga-Defterdarović, & Turk, 2006).

Molecular Docking and Spectroscopy

A molecule structurally similar to 4-(1H-Imidazol-1-yl)-2-methylaniline demonstrated significant roles in hypertension treatment as a potential I1 imidazoline receptor agonist. The study combined experimental and theoretical techniques to understand its molecular structure and potential biological activity, highlighting the importance of such compounds in medicinal chemistry (Aayisha et al., 2019).

Electronic and Donor-Acceptor Capacities

Imidazole-based compounds were synthesized and characterized to study the electronic and donor-acceptor capacities of the imidazole ring. This research provides insights into the electronic properties of imidazole derivatives, useful for developing advanced materials and chemical sensors (Eseola et al., 2012).

Spin-Crossover Complexes

Imidazole derivatives have been utilized in the synthesis of spin-crossover complexes with iron(II), demonstrating significant changes in their magnetic properties. This application is particularly relevant in the development of molecular switches and sensors, where the imidazole ligands play a critical role in the spin transition of the metal centers (Nishi et al., 2010).

Fluorescent Probes

Imidazole-containing compounds have been explored for their fluorescence properties, indicating potential applications as fluorescent probes. This research shows that specific imidazole derivatives can selectively bind to metal ions like Co2+, suggesting their use in detecting and quantifying metal ions in various samples (Xuan, 2012).

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)-2-methylaniline is the Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Imidazole derivatives, such as this compound, are known to interact with a variety of targets and exhibit a broad range of biological activities .

Mode of Action

It is known that imidazole derivatives can bind to the heme center of enzymes, inhibiting their function . This suggests that this compound may interact with its target, iNOS, and inhibit its function, thereby affecting the production of NO.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the role of iNOS and NO in the body. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, inhibiting iNOS could potentially affect these processes . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of iNOS and the subsequent reduction in NO production. This could potentially affect a variety of physiological processes where NO plays a role, such as vasodilation, immune response, and neurotransmission .

Safety and Hazards

Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.

Properties

IUPAC Name

4-imidazol-1-yl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUDPJHDTZGULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560431
Record name 4-(1H-Imidazol-1-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118111-96-9
Record name 4-(1H-Imidazol-1-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-(3-methyl-4-nitro-phenyl)-1H-imidazole (200 mg, 0.98 mmol) and 10% Palladium on carbon (35 mg) was added degassed methanol (3 mL). The suspension was flushed and evacuated with hydrogen/vacuum line. The suspension was allowed to stir at room temperature for 14 h under hydrogen atmosphere (hydrogen balloon). The dark reaction mixture was filtered through a pad of celite and rinsed with methanol. Concentration of the filtrate gave the title compound (166 mg, 98%) which was used for the next step without purification. 1H NMR (300 MHz, DMSO-d6) δ 7.95 (1H, s), 7.48 (1H, s), 7.16 (1H, narrow d, J=2.5 Hz), 7.09 (1H, dd, J=2.5, 8.4 Hz), 7.01 (1H, s), 6.67 (1H, d, J=8.4 Hz), 5.03 (2H, broad s), 2,10 (3H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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